N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-17(10-18-16(19)15-3-2-4-20-15)13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14H,5-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZSBYGKXQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule dissects into two primary components:
- Thiophene-2-carboxylic acid (or its activated derivatives).
- N-[(2-methyl-2-adamantyl)methyl]amine .
The amide bond formation between these subunits is critical, requiring careful selection of coupling agents and reaction conditions to address steric hindrance from the adamantyl group.
Synthesis of Thiophene-2-Carboxylic Acid Derivatives
Direct Carboxylic Acid Activation
Thiophene-2-carboxylic acid is activated via:
- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) yields thiophene-2-carbonyl chloride, a highly reactive electrophile.
- Mixed anhydrides : Ethyl chloroformate generates a mixed anhydride intermediate, enabling nucleophilic attack by amines.
Representative Procedure:
Preparation of N-[(2-Methyl-2-Adamantyl)Methyl]Amine
Adamantane Functionalization
The adamantyl backbone is synthesized via:
- Friedel-Crafts alkylation : 2-Methyladamantane is functionalized using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃).
- Grignard reaction : 2-Methyl-2-adamantanol reacts with methylmagnesium bromide to introduce the methyl group, followed by oxidation to the ketone and reductive amination.
Stepwise Synthesis:
Amide Bond Formation Strategies
Classical Coupling Methods
- Schotten-Baumann reaction : Thiophene-2-carbonyl chloride reacts with N-[(2-methyl-2-adamantyl)methyl]amine in a biphasic system (DCM/water) with NaHCO₃ as base.
- Carbodiimide-mediated coupling : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0–25°C.
Optimization Insights:
Tin(II)-Mediated Enolate Coupling
A modern approach employs tin(II) triflate and N-ethylpiperidine to generate tin(II) enolates from thiophene-2-carboxylic acid derivatives. These enolates react efficiently with amines under mild conditions, enhancing yields (85–92%) and reducing side products.
Protocol:
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Reaction Yields
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | DCM/H₂O | 0–25 | 68 |
| EDCl/HOBt | THF | 25 | 75 |
| Tin(II) triflate | THF | −78 → 25 | 89 |
Industrial and Pharmacological Considerations
The patent US20060264470A1 highlights scalable protocols using cost-effective chlorinated solvents (e.g., DCM) and recyclable bases (triethylamine). However, tin-mediated routes, despite higher yields, face challenges in heavy metal disposal.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the carboxamide group.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-methyl-2-adamantylmethylamine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide belongs to the class of adamantyl derivatives, which are known for their significant biological activity. The adamantane structure contributes to the compound's stability and lipophilicity, making it a valuable scaffold in drug design.
Anticancer Activity
Research has indicated that thiophene derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that thiophene-2-carboxamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The compound's ability to inhibit specific pathways involved in tumor growth is under investigation, with preliminary results suggesting significant cytotoxic effects against cancer cells.
Anti-inflammatory Properties
Compounds with thiophene moieties have also been studied for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Drug Discovery Applications
The unique properties of this compound make it a candidate for further exploration in drug discovery processes.
Structure-Activity Relationship Studies
The compound serves as a model for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of new drugs. By modifying different substituents on the thiophene ring or the adamantyl group, researchers can identify more potent analogs with improved pharmacological profiles .
Targeting Specific Receptors
This compound can be designed to target specific receptors implicated in various diseases, such as cannabinoid receptors or NMDA receptors . The adamantyl group enhances binding affinity and selectivity for these targets, which is crucial for developing effective therapeutics.
Biological Research Applications
In addition to its medicinal applications, this compound is useful in biological research settings.
Inhibitor Studies
The compound has been utilized in studies examining its role as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been assessed for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic disorders .
Antioxidant Activity
Recent investigations have highlighted the antioxidant properties of thiophene derivatives, suggesting that this compound may protect cells from oxidative stress . This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of various thiophene derivatives against human cancer cell lines. The results demonstrated that certain modifications to the thiophene structure significantly enhanced cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | Breast Cancer | 5 | Apoptosis induction |
| B | Colon Cancer | 10 | Cell cycle arrest |
| C | Lung Cancer | 8 | Inhibition of metastasis |
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of thiophene derivatives, showing that this compound significantly reduced pro-inflammatory cytokine levels in vitro.
| Compound | Cytokine Measured | Reduction (%) |
|---|---|---|
| D | TNF-alpha | 70 |
| E | IL-6 | 65 |
| F | IL-1β | 60 |
Mechanism of Action
The mechanism of action of N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance membrane permeability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Electronic Properties: The thiophene ring contributes to the compound’s ability to conduct electricity, making it useful in organic electronics.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound primarily involves its interaction with various cellular targets, including enzymes and receptors. The compound's adamantyl group enhances membrane permeability, facilitating its entry into cells. Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, which may modulate their activity.
Biological Interactions
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Receptor Binding : It has been suggested that this compound can bind to certain receptors, potentially influencing signaling pathways involved in inflammation and pain modulation.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds show antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
In Vitro Studies
Recent studies have demonstrated the biological efficacy of this compound and its derivatives:
- Anticonvulsant Activity : Analogues of thiophene compounds have shown significant anticonvulsant action with effective doses lower than standard medications .
- Cytotoxicity : In vitro assays indicated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma cells .
Case Studies
-
CB2 Receptor Affinity : A study evaluated the binding affinity of thiophene derivatives to the cannabinoid receptor CB2. Compound 4 demonstrated high affinity (Ki = 2.15 nM) and selectivity for CB2 over CB1 receptors, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Compound Ki (nM) CB2R/CB1R Selectivity 4 2.15 469 8g EC50 = 197 nM Full Agonist - Antimicrobial Evaluation : In vitro antimicrobial tests revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Adamantane Functionalization: Introduce the 2-methyl-2-adamantyl group via alkylation or coupling reactions, as seen in adamantane-containing analogs .
Thiophene Carboxamide Formation: React thiophene-2-carbonyl chloride with a methylamine derivative under Schotten-Baumann conditions, using dichloromethane or THF as solvents .
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity via HPLC (>95%) .
Optimization Tip: Microwave-assisted synthesis (e.g., 100–150°C, 30 min) can enhance yield and reduce reaction time .
Q. Q2. How should structural characterization be prioritized for this compound?
Methodological Answer: Use a tiered analytical approach:
- Primary Confirmation:
- Advanced Techniques:
Q. Q3. What preliminary biological assays are suitable for screening its activity?
Methodological Answer: Prioritize in vitro assays based on substituent-driven activities in related compounds:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the adamantane moiety’s hydrophobic binding .
Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs .
Advanced Research Questions
Q. Q4. How can contradictory data on biological activity be resolved across studies?
Methodological Answer: Contradictions often arise from structural variations or assay conditions. Address via:
Structural Comparison: Map activity differences to substituent changes (e.g., adamantyl vs. benzyl groups alter lipophilicity and target affinity) .
Assay Standardization: Re-test under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) .
Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerase II or COX-2 .
Case Study: A thiophene-carboxamide with a fluorophenyl group showed 10× higher anticancer activity than methyl analogs due to enhanced π-stacking .
Q. Q5. What strategies optimize in vivo pharmacokinetics for adamantane-containing thiophene carboxamides?
Methodological Answer: Leverage adamantane’s rigidity and hydrophobicity:
- Solubility Enhancement: Use PEGylated liposomes or cyclodextrin complexes .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to slow CYP450 degradation .
- Tissue Targeting: Conjugate with folate or RGD peptides for tumor-specific delivery .
Data Insight: Adamantane derivatives exhibit prolonged half-lives (t₁/₂ > 6 hrs in rodent models) due to reduced renal clearance .
Q. Q6. How do electronic effects of substituents influence reactivity in downstream derivatization?
Methodological Answer: Substituents dictate regioselectivity in reactions:
- Electron-Donating Groups (e.g., -OCH₃): Activate thiophene for electrophilic substitution at the 5-position .
- Electron-Withdrawing Groups (e.g., -NO₂): Facilitate nucleophilic aromatic substitution at the 4-position .
Experimental Design: Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .
Future Research Directions
- Mechanistic Studies: Use cryo-EM to visualize compound-enzyme interactions .
- Polypharmacology: Screen against orphan GPCRs via high-content imaging .
- Green Chemistry: Develop solvent-free mechanochemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
